N-(2-(4-Bromophenyl)thiophen-3-YL)propane-2-sulfonamide
Overview
Description
N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide is a chemical compound characterized by its bromophenyl and thiophene groups attached to a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide typically involves the following steps:
Bromination: The starting material, thiophene, undergoes bromination to introduce the bromophenyl group.
Sulfonamide Formation: The brominated thiophene is then reacted with propane-2-sulfonamide under specific conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with new substituents at specific positions.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its bromophenyl group makes it a versatile intermediate in cross-coupling reactions.
Biology: N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide has shown potential as a bioactive molecule in biological studies. It can be used to investigate cellular processes and molecular interactions.
Medicine: The compound has been explored for its antimicrobial and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the synthesis of various materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group can bind to receptors or enzymes, modulating their activity. The sulfonamide group may interact with biological targets, influencing cellular processes.
Comparison with Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares structural similarities but has a thiazole ring instead of thiophene.
N-(4-Bromophenyl)-2-chloro-benzamide: Another related compound with a benzamide group.
Uniqueness: N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide is unique due to its combination of bromophenyl and thiophene groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[2-(4-bromophenyl)thiophen-3-yl]propane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2S2/c1-9(2)19(16,17)15-12-7-8-18-13(12)10-3-5-11(14)6-4-10/h3-9,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQIVBAHMOCRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(SC=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697893 | |
Record name | N-[2-(4-Bromophenyl)thiophen-3-yl]propane-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916429-85-1 | |
Record name | N-[2-(4-Bromophenyl)thiophen-3-yl]propane-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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